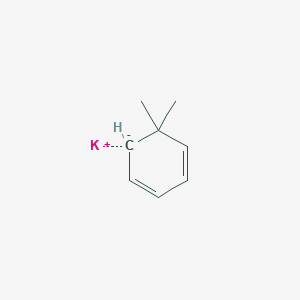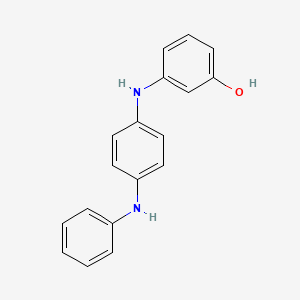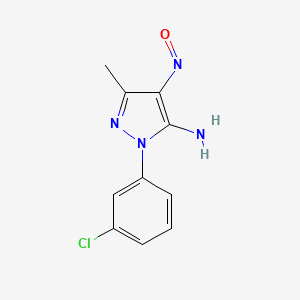
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole derivative. The nitroso group is introduced through the reaction of the pyrazole derivative with nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine.
Reduction: Formation of 1-(3-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine: Similar structure but with a nitro group instead of a nitroso group.
1-(3-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitroso group.
1-(3-Chlorophenyl)-3-methyl-4-hydroxy-1H-pyrazol-5-amine: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The combination of the chlorophenyl and nitroso groups enhances its potential as a versatile compound for various applications in research and industry.
特性
CAS番号 |
81198-26-7 |
|---|---|
分子式 |
C10H9ClN4O |
分子量 |
236.66 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-5-methyl-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(14-16)10(12)15(13-6)8-4-2-3-7(11)5-8/h2-5H,12H2,1H3 |
InChIキー |
QYCSTIOFUDMTRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1N=O)N)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
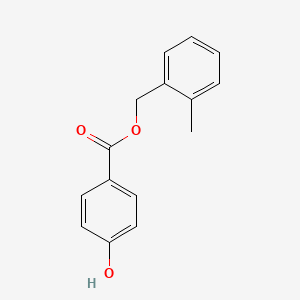

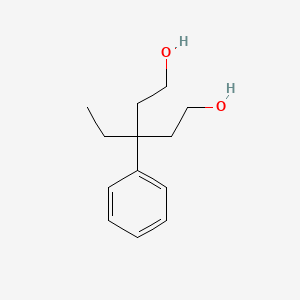
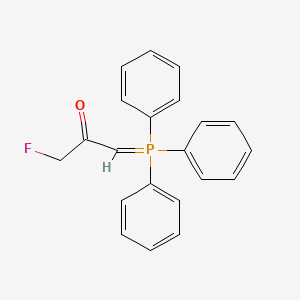
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
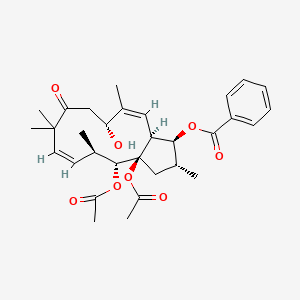
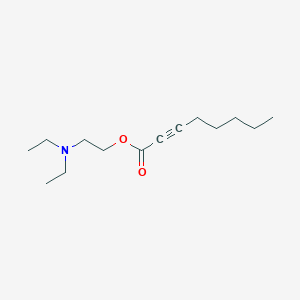
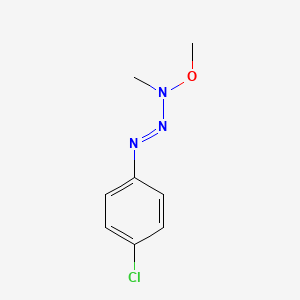

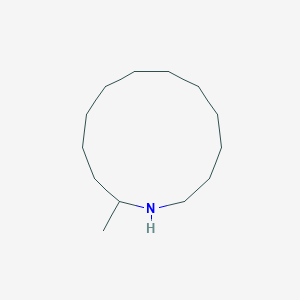
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
